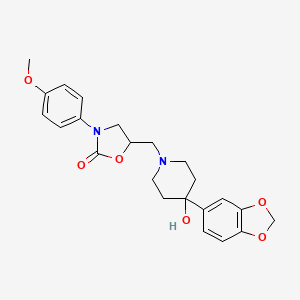
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt is a phospholipid containing myristic acid chains at the sn-1 and sn-2 positions. It is commonly used in lipid bilayer studies and biological systems due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt can be synthesized through the acylation of lysophosphatidic acids or the phosphorylation of diacylglycerols . The reaction typically involves the use of myristic acid and glycerol derivatives under controlled conditions to ensure the correct positioning of the fatty acid chains.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the phosphatidic acid group.
Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lipid peroxides, while substitution reactions can result in modified phospholipids with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. It interacts with proteins and other lipids, affecting various cellular processes such as signal transduction and membrane fusion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid sodium salt: Contains palmitic acid chains instead of myristic acid.
1,2-Dioleoyl-sn-glycero-3-phosphatidic acid sodium salt: Contains oleic acid chains, which are unsaturated.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline group instead of a phosphate group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and interact with various biomolecules makes it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C31H61O8P |
|---|---|
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/t29-/m1/s1 |
InChI-Schlüssel |
OZSITQMWYBNPMW-GDLZYMKVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)



![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)

![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)



